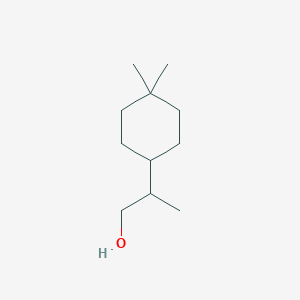

2-(4,4-Dimethylcyclohexyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4,4-Dimethylcyclohexyl)propan-1-ol” is an organic compound that likely belongs to the class of secondary alcohols. Its structure suggests that it contains a propanol backbone with a dimethylcyclohexyl group attached to the second carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4,4-dimethylcyclohexyl compound with a derivative of propan-1-ol, under appropriate conditions .Molecular Structure Analysis

The molecule consists of a three-carbon chain (propan-1-ol) with a 4,4-dimethylcyclohexyl group attached to the second carbon. The presence of the alcohol (-OH) group on the first carbon makes it a secondary alcohol .Chemical Reactions Analysis

As a secondary alcohol, “2-(4,4-Dimethylcyclohexyl)propan-1-ol” can undergo typical alcohol reactions. These include oxidation to form a ketone, substitution reactions to form ethers, and elimination reactions to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4,4-Dimethylcyclohexyl)propan-1-ol” would depend on its exact structure. As a secondary alcohol, it would be expected to have properties such as polarity, ability to form hydrogen bonds, and reactivity towards oxidizing agents .Applications De Recherche Scientifique

Hydrophobic Deep Eutectic Solvents (HDES) for Liquid-Liquid Extraction

- Application : Researchers have explored using hydrophobic deep eutectic solvents (HDESs) composed of terpenes and 10-undecenoic acid for liquid-liquid extraction. These HDESs efficiently separate alcohols (such as ethanol, propan-1-ol, and propan-2-ol) from water .

Selective Catalytic Transfer Hydrogenolysis of Glycerol

- Application : Noble metal ion-exchanged mordenite zeolites (such as RuMOR, RhMOR, and PdMOR) serve as heterogeneous catalysts for the selective conversion of glycerol to 2-isopropoxy-propan-1-ol. Propan-2-ol acts as both the solvent and hydrogen supplier in this process .

Insect Repellents

These applications highlight the versatility of 2-(4,4-Dimethylcyclohexyl)propan-1-ol across diverse scientific and industrial domains. If you need further details or additional applications, feel free to ask! 😊

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4,4-dimethylcyclohexyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYZIKZXFYYYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC(CC1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Dimethylcyclohexyl)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2411574.png)

![2-{[(2S)-1-[(2-methoxyphenyl)amino]-3-methylbutan-2-yl]carbamoyl}benzene-1-sulfonic acid](/img/structure/B2411575.png)

![7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2411579.png)

![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)

![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)

![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)

![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)